Albendazole sulfone-d7

Catalog No.
S12888851
CAS No.
M.F
C12H15N3O4S
M. Wt
304.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albendazole sulfone-d7

Product Name

Albendazole sulfone-d7

IUPAC Name

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfonyl)-1H-benzimidazol-2-yl]carbamate

Molecular Formula

C12H15N3O4S

Molecular Weight

304.38 g/mol

InChI

InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2

InChI Key

CLSJYOLYMZNKJB-JOMZKNQJSA-N

Canonical SMILES

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Albendazole sulfone-d7 is a stable isotope-labeled derivative of Albendazole sulfone, which is a metabolite of Albendazole. The molecular formula of Albendazole sulfone-d7 is C12H8D7N3O4SC_{12}H_{8}D_{7}N_{3}O_{4}S with a molecular weight of approximately 304.37 g/mol . This compound is primarily utilized in research settings to study the pharmacokinetics and metabolism of Albendazole and its metabolites, providing insights into its efficacy and safety in treating parasitic infections.

Albendazole sulfone-d7, like its parent compound Albendazole, undergoes various metabolic transformations in biological systems. The primary reactions include:

  • Oxidation: Albendazole is oxidized to form Albendazole sulfoxide, which can further be oxidized to Albendazole sulfone. The presence of deuterium allows for tracking these transformations in metabolic studies.
  • Conjugation: The metabolites may undergo conjugation with glucuronic acid or sulfate, enhancing their solubility and facilitating excretion from the body.

Albendazole sulfone-d7 retains the anti-parasitic activity characteristic of its parent compound. It exhibits effectiveness against a range of helminths and protozoa by inhibiting the polymerization of tubulin, which disrupts microtubule formation essential for cell division and function . The deuterium labeling aids in tracing the compound's distribution and metabolism within biological systems, allowing researchers to better understand its pharmacodynamics.

The synthesis of Albendazole sulfone-d7 typically involves the following steps:

  • Starting Material: Begin with Albendazole as the starting compound.
  • Deuteration: Introduce deuterium into specific positions on the molecule, often through methods such as catalytic hydrogenation using deuterated solvents or reagents.
  • Oxidation: Oxidize Albendazole to form Albendazole sulfoxide, followed by further oxidation to yield Albendazole sulfone-d7.

These steps may vary depending on the specific protocols used in laboratories for isotope labeling .

Albendazole sulfone-d7 is primarily used in:

  • Pharmacokinetic Studies: It allows researchers to track the absorption, distribution, metabolism, and excretion of Albendazole and its metabolites within biological systems.
  • Metabolic Pathway Analysis: The compound helps elucidate metabolic pathways involving Albendazole, contributing to a better understanding of its therapeutic effects and potential side effects.
  • Drug Development: Insights gained from studies using Albendazole sulfone-d7 can inform the development of new anthelmintic agents or improve existing formulations.

Interaction studies involving Albendazole sulfone-d7 focus on its pharmacological interactions with other drugs and biological molecules. These studies help assess:

  • Synergistic Effects: Evaluating how Albendazole sulfone-d7 interacts with other anthelmintics or antibiotics may reveal potential benefits in combination therapies.
  • Metabolic Interactions: Understanding how co-administered drugs affect the metabolism of Albendazole can inform dosing regimens and minimize adverse effects.

Research has shown that metabolic inhibitors can significantly alter the pharmacokinetics of Albendazole and its metabolites, highlighting the importance of these studies .

Several compounds are structurally or functionally similar to Albendazole sulfone-d7. These include:

Compound NameMolecular FormulaUnique Features
AlbendazoleC12H15N3O2SC_{12}H_{15}N_{3}O_{2}SParent compound; widely used anthelmintic
Albendazole sulfoxideC12H15N3O3SC_{12}H_{15}N_{3}O_{3}SActive metabolite; exhibits similar anti-parasitic activity
RicobendazoleC12H15N3O2SC_{12}H_{15}N_{3}O_{2}SAnother active metabolite; used in veterinary medicine
MebendazoleC16H19N3O3C_{16}H_{19}N3O3Related benzimidazole; used for similar parasitic infections
FenbendazoleC15H13N3O2SC_{15}H_{13}N3O2SUsed primarily in veterinary medicine; similar mechanism

Albendazole sulfone-d7's uniqueness lies in its stable isotope labeling, which facilitates precise tracking during pharmacokinetic studies that other compounds lack . This feature enhances its utility in research focused on drug metabolism and efficacy evaluation.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

304.12226436 g/mol

Monoisotopic Mass

304.12226436 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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